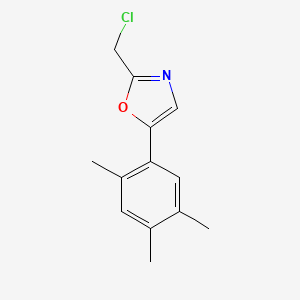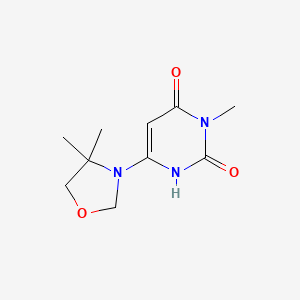
6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis of New Derivatives : Research has shown that thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione and imidazole have been synthesized, which includes the alkylation of 6-methylpyrimidine-2,4(1H,3H)-diones with 2-chloromethylthiirane. This process involved the N1 atom of the pyrimidine ring, leading to the formation of 6-methyl-1-(thietan-3-yl)-pyrimidine-2,4(1H,3H)-diones under specific conditions (Meshcheryakova & Kataev, 2013).
Chemical Behavior and Reaction Direction : Another study focused on the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane, resulting in the formation of 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. The subsequent oxidation and reaction with ethyl chloroacetate afforded the corresponding ethyl pyrimidinylacetate, with the structure confirmed by X-ray analysis. This study highlights the reaction's direction towards the N3-thietan-3-yl derivative rather than its N1-substituted isomer, providing insights into the stability and internal rotation barriers of these compounds (Kataev et al., 2018).
Biological and Pharmaceutical Applications
Antioxidant Evaluation : In the context of pharmaceutical applications, some derivatives have been synthesized and evaluated for their antioxidant properties. For instance, new pyrazolopyridine derivatives exhibited promising antioxidant activities, underscoring their potential as candidates for drug development (Gouda, 2012).
Hypotensive Activity : Additionally, oxo- and dioxothietane derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione have been synthesized and shown to exhibit hypotensive activity. This suggests that these compounds could be explored further for their potential in treating hypertension (Kataev et al., 2014).
Optical and Nonlinear Optical Applications : Moreover, some derivatives have been studied for their optical and nonlinear optical properties, indicating their utility in NLO device fabrications. This highlights the molecular diversity and the potential applications of these compounds beyond the pharmaceutical realm (Mohan et al., 2020).
Propriétés
IUPAC Name |
6-(4,4-dimethyl-1,3-oxazolidin-3-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2)5-16-6-13(10)7-4-8(14)12(3)9(15)11-7/h4H,5-6H2,1-3H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMNOXYYRPBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C2=CC(=O)N(C(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


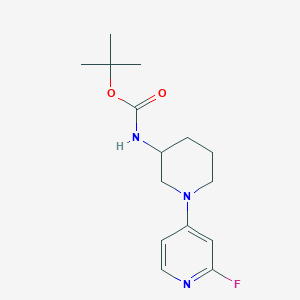
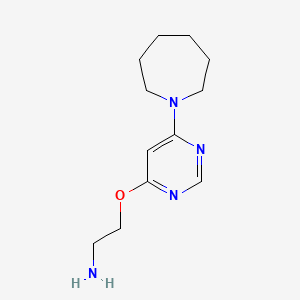

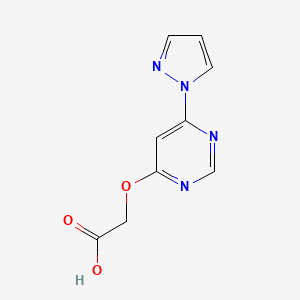


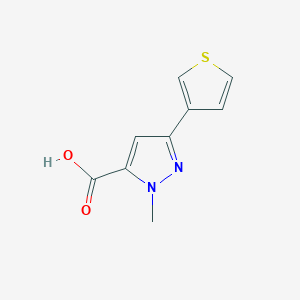
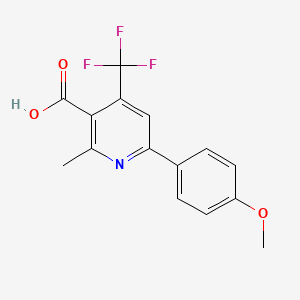
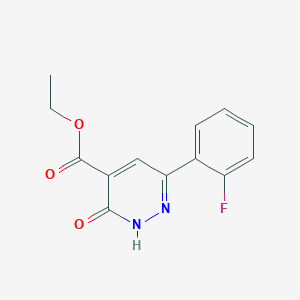
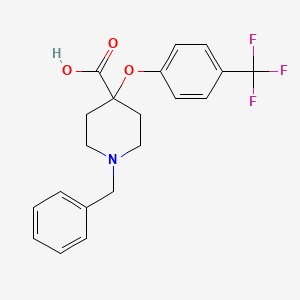

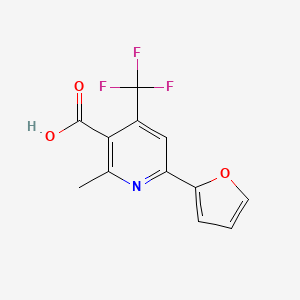
![1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480171.png)
